molecular formula C16H16F3N3O4 B11082359 3,3,3-Trifluoro-2-[(furan-2-carbonyl)-amino]-2-(N'-O-tolyl-hydrazino)-propionic acid methyl ester

3,3,3-Trifluoro-2-[(furan-2-carbonyl)-amino]-2-(N'-O-tolyl-hydrazino)-propionic acid methyl ester

Cat. No.: B11082359
M. Wt: 371.31 g/mol
InChI Key: OASUIQLQICIDLV-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2-[(furan-2-carbonyl)-amino]-2-(N’-O-tolyl-hydrazino)-propionic acid methyl ester is a complex organic compound characterized by the presence of trifluoromethyl groups, a furan ring, and a hydrazino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-2-[(furan-2-carbonyl)-amino]-2-(N’-O-tolyl-hydrazino)-propionic acid methyl ester typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3,3,3-trifluoropropionic acid with furan-2-carboxylic acid and O-tolylhydrazine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-2-[(furan-2-carbonyl)-amino]-2-(N’-O-tolyl-hydrazino)-propionic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3,3,3-Trifluoro-2-[(furan-2-carbonyl)-amino]-2-(N’-O-tolyl-hydrazino)-propionic acid methyl ester has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-2-[(furan-2-carbonyl)-amino]-2-(N’-O-tolyl-hydrazino)-propionic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,3-Trifluoro-2-[(furan-2-carbonyl)-amino]-2-(N’-O-tolyl-hydrazino)-propionic acid methyl ester is unique due to its combination of trifluoromethyl groups, a furan ring, and a hydrazino group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C16H16F3N3O4

Molecular Weight

371.31 g/mol

IUPAC Name

methyl 3,3,3-trifluoro-2-(furan-2-carbonylamino)-2-[2-(2-methylphenyl)hydrazinyl]propanoate

InChI

InChI=1S/C16H16F3N3O4/c1-10-6-3-4-7-11(10)21-22-15(14(24)25-2,16(17,18)19)20-13(23)12-8-5-9-26-12/h3-9,21-22H,1-2H3,(H,20,23)

InChI Key

OASUIQLQICIDLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NNC(C(=O)OC)(C(F)(F)F)NC(=O)C2=CC=CO2

Origin of Product

United States

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